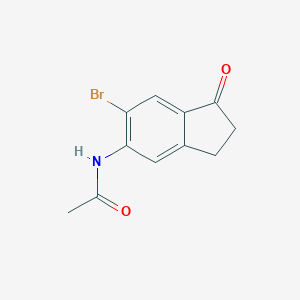

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

概要

説明

ヨードトリゾ酸は、3,5-ジアミノポリハロ安息香酸の誘導体であり、具体的には3つのヨウ素原子でアシル化されたものです。それは、Sterling Drug Inc.によって特許を取得しました。 肝臓および脾臓の画像化のためのX線造影剤として 。 ヨードトリゾ酸の分子式はC11H9I3N2O5であり、分子量は629.913です .

2. 製法

合成経路および反応条件: ヨードトリゾ酸の合成は、3,5-ジアミノポリハロ安息香酸のアシル化を含みます。 反応条件には、通常、制御された温度とpH条件下での無水酢酸や他のアシル化剤の使用が含まれます .

工業的製造方法: ヨードトリゾ酸の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、通常、再結晶やクロマトグラフィーなどの複数の精製工程が含まれており、最終製品が医薬品規格を満たしていることを保証します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ioxotrizoic acid involves the acylation of 3,5-diaminopolyhalobenzoic acidThe reaction conditions often involve the use of acetic anhydride and other acylating agents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of ioxotrizoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: ヨードトリゾ酸は、ヨウ素原子の存在により、主に置換反応を起こします。 これらの反応は、特定の条件下でヨウ素原子を置換する求核剤によって促進される可能性があります .

一般的な試薬および条件:

求核剤: 置換反応で使用される一般的な求核剤には、水酸化物イオン、アミン、およびチオールが含まれます。

主要な生成物: これらの反応の主要な生成物は、ヨウ素原子を他の官能基に置き換えたヨードトリゾ酸の誘導体であり、生物学的および化学的特性が異なる化合物を生じます .

科学的研究の応用

Organic Synthesis

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is primarily utilized as a reagent in organic synthesis. Its structure allows it to act as a precursor for the introduction of various functional groups into aromatic compounds. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions which are crucial in synthesizing more complex molecules .

Medicinal Chemistry

The compound's unique structural features suggest potential applications in medicinal chemistry. Research indicates that derivatives of indene compounds often exhibit biological activity, including anti-inflammatory and anticancer properties. The presence of the acetamide group may enhance solubility and bioavailability, making it suitable for drug development .

Case Study 1: Synthesis of Indenyl Derivatives

A study focused on synthesizing various indenyl derivatives highlighted the utility of this compound as a starting material. The research demonstrated successful transformations leading to biologically active compounds through selective bromination and acylation reactions. Analytical techniques such as LC-MS confirmed the identities and purities of the synthesized products .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers explored the anticancer properties of indene derivatives, including those derived from this compound. The study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications around the indene core could lead to promising therapeutic agents .

作用機序

X線造影剤としてのヨードトリゾ酸の主な作用機序は、高い原子番号のヨウ素原子によるX線の効果的な吸収です。この吸収により、画像のコントラストが向上し、肝臓と脾臓の視覚化が改善されます。 この化合物は、体内では有意な代謝変化を受けず、そのまま排泄されます .

類似の化合物:

ヨードキサノール: 同じ画像化目的で使用される別のヨウ素化造影剤。

ヨヘキソール: 有利な安全性プロファイルのために、さまざまな画像化技術で広く使用されています。

イオパミドール: 低浸透圧性と副作用のリスクの低さが知られています.

ユニークさ: ヨードトリゾ酸は、特定のアシル化パターンと3つのヨウ素原子の存在により、画像化研究において高いコントラストを提供するため、ユニークです。 その化学構造により、肝臓と脾臓の効果的な画像化が可能になり、診断放射線学において貴重なツールとなっています .

類似化合物との比較

Iodixanol: Another iodinated contrast agent used for similar imaging purposes.

Iohexol: Widely used in various imaging techniques due to its favorable safety profile.

Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.

Uniqueness: Ioxotrizoic acid is unique due to its specific acylation pattern and the presence of three iodine atoms, which provide high contrast in imaging studies. Its chemical structure allows for effective imaging of the liver and spleen, making it a valuable tool in diagnostic radiology .

生物活性

N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| CAS Number | 158205-18-6 |

| LogP | 3.6173 |

| PSA | 95.48 |

These properties indicate its suitability for various biological assays and its potential bioavailability due to moderate lipophilicity.

The biological activity of this compound is hypothesized to involve interactions with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. The compound's structure suggests it may influence cellular functions by modulating enzyme activities or receptor interactions, although specific targets remain to be elucidated.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria .

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of several derivatives against a panel of bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the range of nanomolar levels, highlighting their potential as therapeutic agents .

Antiviral Potential

Emerging research suggests that this compound may also possess antiviral properties. Compounds in this chemical class have been tested for their ability to inhibit viral replication, particularly against viruses such as the influenza virus and coronaviruses. In vitro studies demonstrated promising results with low cytotoxicity, indicating a favorable therapeutic index .

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound:

特性

IUPAC Name |

N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHERMLQVYMECSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433874 | |

| Record name | N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158205-18-6 | |

| Record name | N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。